4-(Trifluoromethoxy)-N'-[[2-(trifluoromethyl)phenyl]methyl]benzenecarboximidamide
4-(Trifluoromethoxy)-N'-[[2-(trifluoromethyl)phenyl]methyl]benzenecarboximidamide
BZAD01 is a GluN2B subtype-selective NMDA antagonist.
Brand Name:
Vulcanchem
CAS No.:
305339-41-7
VCID:
VC0522421
InChI:
InChI=1S/C16H12F6N2O/c17-15(18,19)13-4-2-1-3-11(13)9-24-14(23)10-5-7-12(8-6-10)25-16(20,21)22/h1-8H,9H2,(H2,23,24)
SMILES:
C1=CC=C(C(=C1)CN=C(C2=CC=C(C=C2)OC(F)(F)F)N)C(F)(F)F
Molecular Formula:
C16H12F6N2O
Molecular Weight:
362.27 g/mol
4-(Trifluoromethoxy)-N'-[[2-(trifluoromethyl)phenyl]methyl]benzenecarboximidamide
CAS No.: 305339-41-7
Inhibitors
VCID: VC0522421
Molecular Formula: C16H12F6N2O
Molecular Weight: 362.27 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 305339-41-7 |
---|---|
Product Name | 4-(Trifluoromethoxy)-N'-[[2-(trifluoromethyl)phenyl]methyl]benzenecarboximidamide |
Molecular Formula | C16H12F6N2O |
Molecular Weight | 362.27 g/mol |
IUPAC Name | 4-(trifluoromethoxy)-N'-[[2-(trifluoromethyl)phenyl]methyl]benzenecarboximidamide |
Standard InChI | InChI=1S/C16H12F6N2O/c17-15(18,19)13-4-2-1-3-11(13)9-24-14(23)10-5-7-12(8-6-10)25-16(20,21)22/h1-8H,9H2,(H2,23,24) |
Standard InChIKey | YGOCAMFQDLFNQK-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)CN=C(C2=CC=C(C=C2)OC(F)(F)F)N)C(F)(F)F |
Canonical SMILES | C1=CC=C(C(=C1)CN=C(C2=CC=C(C=C2)OC(F)(F)F)N)C(F)(F)F |
Appearance | Solid powder |
Description | BZAD01 is a GluN2B subtype-selective NMDA antagonist. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 4-(trifluoromethoxy)-N-(2-trifluoromethylbenzyl)benzamidine 4-trifluoromethoxy-N-(2-trifluoromethylbenzyl)benzamidine BZAD-01 BZAD01 |
Reference | 1: Beinat C, Banister SD, Hoban J, Tsanaktsidis J, Metaxas A, Windhorst AD, Kassiou M. Structure-activity relationships of N-substituted 4-(trifluoromethoxy)benzamidines with affinity for GluN2B-containing NMDA receptors. Bioorg Med Chem Lett. 2014 Feb 1;24(3):828-30. doi: 10.1016/j.bmcl.2013.12.087. Epub 2013 Dec 28. PubMed PMID: 24412068. 2: Warraich ST, Allbutt HN, Billing R, Radford J, Coster MJ, Kassiou M, Henderson JM. Evaluation of behavioural effects of a selective NMDA NR1A/2B receptor antagonist in the unilateral 6-OHDA lesion rat model. Brain Res Bull. 2009 Feb 16;78(2-3):85-90. doi: 10.1016/j.brainresbull.2008.08.023. Epub 2008 Sep 24. PubMed PMID: 18822357. 3: Leaver KR, Allbutt HN, Creber NJ, Kassiou M, Henderson JM. Neuroprotective effects of a selective N-methyl-D-aspartate NR2B receptor antagonist in the 6-hydroxydopamine rat model of Parkinson's disease. Clin Exp Pharmacol Physiol. 2008 Nov;35(11):1388-94. doi: 10.1111/j.1440-1681.2008.05046.x. PubMed PMID: 18785982. |
PubChem Compound | 9863769 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume